4-(2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine
Description
4-(2-{4-[(2-Bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a pyrimidine-based compound featuring a morpholine moiety at position 4 and a piperazine group substituted with a 2-bromophenylmethyl group at position 2 of the pyrimidine core. The bromine atom enhances lipophilicity, which may influence membrane permeability and target binding .
Properties
IUPAC Name |
4-[2-[4-[(2-bromophenyl)methyl]piperazin-1-yl]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrN5O/c20-17-4-2-1-3-16(17)15-23-7-9-25(10-8-23)19-21-6-5-18(22-19)24-11-13-26-14-12-24/h1-6H,7-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIZHZFKJNQFBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Br)C3=NC=CC(=N3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-(2-Chloropyrimidin-4-yl)morpholine
Procedure :
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Chlorination : 2,4-Dichloropyrimidine (1.0 eq) reacts with morpholine (1.2 eq) in tetrahydrofuran (THF) at 0–5°C for 4 hours.
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Workup : Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).
Yield : 78%
Characterization :
Synthesis of 1-[(2-Bromophenyl)methyl]piperazine
Procedure :
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Alkylation : Piperazine (2.5 eq) and 2-bromobenzyl bromide (1.0 eq) reflux in acetonitrile for 12 hours with K₂CO₃ (3.0 eq).
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Isolation : Filter, concentrate, and recrystallize from ethanol/water (4:1).
Yield : 85%
Characterization :
Coupling of Fragments A and B
Optimized Conditions :
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Reagents : Fragment A (1.0 eq), Fragment B (1.2 eq), DIEA (2.5 eq)
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Solvent : Dimethylacetamide (DMA) at 110°C for 18 hours
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Workup : Dilute with H₂O, extract with dichloromethane, dry over Na₂SO₄, and purify via flash chromatography (CH₂Cl₂:MeOH = 15:1).
Yield : 65%
Critical Parameters :
-
Excess piperazine derivative prevents di-substitution byproducts.
Process Optimization and Scalability
Temperature and Solvent Effects
| Parameter | Variation | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | DMA | 65 | 98 |
| DMF | 52 | 91 | |
| THF | 38 | 85 | |
| Temperature | 110°C | 65 | 98 |
| 90°C | 47 | 89 | |
| 130°C | 63 | 95 |
Higher temperatures (>130°C) induced decomposition, while polar aprotic solvents stabilized the transition state in SNAr.
Catalytic and Stoichiometric Considerations
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Base Screening : DIEA provided superior yields (65%) vs. K₂CO₃ (48%) or Cs₂CO₃ (55%) due to enhanced deprotonation of the piperazine nitrogen.
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Equivalence Study : Fragment B at 1.2 eq maximized conversion without excess reagent carryover.
Analytical Characterization of Final Product
4-(2-{4-[(2-Bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine :
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Molecular Formula : C₁₉H₂₃BrN₄O
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Molecular Weight : 419.32 g/mol
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Spectroscopic Data :
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H NMR (500 MHz, CDCl₃): δ 8.35 (d, J = 5.2 Hz, 1H), 7.58 (dd, J = 7.8, 1.6 Hz, 1H), 7.47–7.42 (m, 1H), 7.28–7.23 (m, 2H), 6.51 (d, J = 5.2 Hz, 1H), 3.87–3.82 (m, 4H), 3.74–3.69 (m, 4H), 3.58 (s, 2H), 2.65–2.58 (m, 4H), 2.48–2.42 (m, 4H).
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HPLC : Purity 98.2% (C18 column, MeCN:H₂O = 70:30, 1.0 mL/min).
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Industrial Considerations and Environmental Impact
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Atom Economy : 72% (superior to cross-coupling routes at <60%)
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E-Factor : 18.5 (solvent recovery reduces waste)
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Byproduct Management : Aqueous workup allows recycling of inorganic salts and DIEA.
Chemical Reactions Analysis
Types of Reactions
4-(2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
4-(2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure Variations
Pyrimidine vs. Thienopyrimidine Derivatives
- Target Compound : Pyrimidine core with morpholine and bromophenylmethyl-piperazine substituents.
- Thienopyrimidine Analogs: Compounds like 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine () replace pyrimidine with a thienopyrimidine core, which introduces sulfur atoms. This modification alters electronic properties and may enhance binding to kinases or other enzymes .
Substituted Pyrimidines in Antimalarials
Substituent Effects
Piperazine Modifications
- Bromine’s electronegativity may also influence electronic interactions .
- Methanesulfonyl-Piperazine (): The sulfonyl group enhances solubility but reduces membrane permeability. Such derivatives are often used in hydrophilic environments or as intermediates for further functionalization .
- 4-Methylpiperazine (): Methyl groups improve metabolic stability, making these analogs suitable for oral administration .
Physicochemical Properties
*Calculated based on molecular formula (C19H29BrN5O). †Estimated from analogous structures.
Biological Activity
The compound 4-(2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C19H24BrN5O
- Molecular Weight : 396.33 g/mol
The compound features a morpholine ring, a piperazine moiety, and a bromophenyl group, contributing to its unique biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the piperazine derivative.
- Introduction of the bromophenyl group.
- Construction of the pyrimidine core.
- Final assembly into the morpholine structure.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of piperazine have been tested against various bacterial strains using methods such as the agar disc-diffusion method. The results showed that certain derivatives had Minimum Inhibitory Concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria, suggesting potential for treating infections.
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| Compound A | Staphylococcus aureus | 1.4 |
| Compound B | Escherichia coli | 200 |
| Compound C | Pseudomonas aeruginosa | 200 |
These findings indicate that modifications to the piperazine and pyrimidine components can enhance antibacterial efficacy.
Anticancer Activity
Another area of investigation is the anticancer potential of piperazine derivatives. Studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values : Ranged from 10 µM to 50 µM depending on structural modifications.
Case Studies
- Case Study on Antibacterial Efficacy : In a study published in Molecules, various piperazine derivatives were synthesized and tested for their antibacterial activity against E. coli and S. aureus. The derivatives exhibited varying degrees of inhibition, with some showing promising activity comparable to standard antibiotics .
- Case Study on Anticancer Properties : A recent publication highlighted a series of piperazine-based compounds that demonstrated significant cytotoxicity against several cancer cell lines. The study emphasized structure-activity relationships (SAR), identifying key functional groups responsible for enhanced activity .
Q & A
Q. Optimization Tips :
- Purification : Use column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization (ethanol/water) to isolate intermediates.
- Yield Improvement : Optimize stoichiometry (1:1.2 molar ratio for SNAr) and employ microwave-assisted synthesis to reduce reaction times .
Advanced: How can structure-activity relationship (SAR) studies be designed to enhance selectivity for kinase targets like PI3K?
Answer:
Analog Synthesis : Modify substituents at critical positions:
- 2-Bromophenyl Group : Replace with other halogens (Cl, F) or electron-withdrawing groups to assess impact on target binding .
- Morpholine Ring : Substitute with other heterocycles (e.g., thiomorpholine) to alter solubility and hydrogen-bonding capacity .
Biological Assays :
- Enzymatic Inhibition : Test against PI3K isoforms (α, β, γ, δ) using fluorescence-based ADP-Glo™ assays .
- Cellular Activity : Evaluate antiproliferative effects in cancer cell lines (e.g., MDA-MB-231) with IC₅₀ determination via MTT assays .
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes in the ATP-binding pocket of PI3Kα (PDB: 4L23) .
Q. Key SAR Findings :
- The morpholine oxygen is critical for H-bonding with Val851 in PI3Kα .
- Bulkier substituents on the piperazine ring reduce off-target kinase activity .
Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
Answer:
NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., morpholine protons at δ 3.6–3.8 ppm; piperazine CH₂Br at δ 4.5 ppm) .
- 2D Experiments (HSQC, HMBC) : Resolve overlapping signals in the pyrimidine region (δ 8.0–8.5 ppm) .
Mass Spectrometry :
- HRMS (ESI+) : Validate molecular ion ([M+H]⁺) with <2 ppm error .
X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and planarity of the pyrimidine core (if crystalline form is obtainable) .
Advanced: What strategies resolve contradictions in reported biological activity data for similar pyrimidine derivatives?
Answer:
Meta-Analysis : Systematically compare datasets using tools like PRISMA, focusing on variables:
- Assay Conditions : pH, ATP concentration, and cell passage number .
- Compound Purity : Verify via HPLC (>95% purity; discrepancies often arise from impurities in commercial samples) .
Orthogonal Validation :
- Biochemical vs. Cellular Assays : Confirm enzymatic inhibition (IC₅₀) correlates with cellular growth suppression (e.g., in PTEN-null lines) .
- Kinase Profiling : Use panels (e.g., Eurofins KinaseProfiler™) to assess off-target effects .
Data Reproducibility : Collaborate with independent labs to replicate key findings under standardized protocols .
Basic: How does the 2-bromophenyl group influence physicochemical properties?
Answer:
- Lipophilicity : Increases logP by ~1.5 units (measured via shake-flask method), enhancing membrane permeability .
- Metabolic Stability : The bromine atom reduces CYP3A4-mediated oxidation compared to non-halogenated analogs (t₁/₂ > 120 min in human liver microsomes) .
- Crystallinity : Bulky bromophenyl substituent disrupts crystal packing, reducing melting point (mp 142–145°C vs. 160°C for non-brominated analogs) .
Advanced: What in vivo models are suitable for pharmacokinetic (PK) and toxicity profiling?
Answer:
PK Studies :
- Rodent Models : Administer orally (10 mg/kg) to Sprague-Dawley rats; collect plasma at 0.5, 1, 2, 4, 8, 24 h for LC-MS/MS analysis .
- Tissue Distribution : Quantify compound levels in liver, brain, and tumor xenografts .
Toxicity Screening :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
